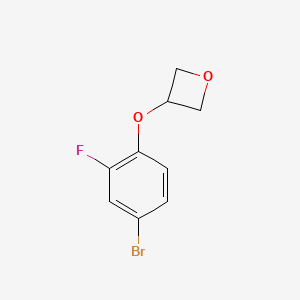

Oxetane, 3-(4-bromo-2-fluorophenoxy)-

Overview

Description

“Oxetane, 3-(4-bromo-2-fluorophenoxy)-” is a chemical compound with the IUPAC name 3-(4-bromo-2-fluorophenyl)oxetane . It has a molecular weight of 231.06 . Oxetanes are strained four-membered heterocycles containing an oxygen atom .

Synthesis Analysis

The synthesis of oxetanes has been a topic of interest in recent research . One method involves mixing secondary or primary alcohols with vinyl sulfonium ions in the presence of quinuclidine, a photocatalyst, and a base under blue LED light irradiation . This process generates a radical in the α-position to the alcohol group, which adds onto the vinyl sulfonium ion, generating a radical cation which is reduced to a sulfonium ylide . This ylide is a good leaving group that can be intramolecularly attacked by the hydroxyl group, generating the oxetane .

Molecular Structure Analysis

The molecular structure of “Oxetane, 3-(4-bromo-2-fluorophenoxy)-” is represented by the InChI code 1S/C9H8BrFO/c10-7-1-2-8(9(11)3-7)6-4-12-5-6/h1-3,6H,4-5H2 .

Chemical Reactions Analysis

Oxetanes are known for their metabolic stability, rigidity, and hydrogen-bond acceptor ability . They are receiving attention in drug design . The reaction works with other alkenyl sulfonium ions, albeit with modified conditions and with moderate yields, due to other competing pathways .

Scientific Research Applications

Modification of Proteins

Oxetanes, including 3-(4-bromo-2-fluorophenoxy)- variants, offer novel strategies for modifying proteins, enhancing their physicochemical and biological properties for therapeutic applications. A method for incorporating oxetanes into proteins through chemoselective alkylation of cysteine has shown promise, broadening the scope for developing next-generation peptide/protein therapeutics (Boutureira et al., 2017).

Drug Discovery and Synthesis

In drug discovery, oxetanes have been leveraged to significantly alter aqueous solubility, lipophilicity, metabolic stability, and conformational preferences of molecules. By substituting traditional functionalities with oxetanes, researchers have documented enhancements in drug molecule properties, paving the way for the synthesis of novel compounds with improved performance (Wuitschik et al., 2010).

Polymer Synthesis

Oxetane-based compounds are pivotal in polymer chemistry, facilitating the synthesis of a wide array of polymeric materials due to their high degree of ring strain and reactivity. Their utility extends from serving as monomers for polymerization to enabling diverse chemical transformations, contributing significantly to the development of novel polymeric materials (Hailes & Behrendt, 2008).

Photopolymerization

The cationic photopolymerization of oxetane-functionalized hyperbranched polymers showcases the versatility of oxetanes in creating high-performance materials. By incorporating oxetane groups into polymers, researchers have achieved improvements in glass-transition temperature and thermal stability, highlighting the potential of oxetanes in advanced material synthesis (Sangermano et al., 2005).

Future Directions

Oxetanes, including “Oxetane, 3-(4-bromo-2-fluorophenoxy)-”, are receiving attention in drug design given their metabolic stability, rigidity, and hydrogen-bond acceptor ability . Future research may focus on the synthesis of oxetanes from simple starting materials, with potential applications in the synthesis or late-stage modification of biologically active compounds .

properties

IUPAC Name |

3-(4-bromo-2-fluorophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXLBIVKFVUMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)

![3-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1469461.png)

![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)

![Ethyl 2-[(3-aminophenyl)thio]-2-methylpropanoate](/img/structure/B1469471.png)